molecular formula C6H3BrO2S B8810646 5-Bromothiophene-2,3-dicarbaldehyde

5-Bromothiophene-2,3-dicarbaldehyde

Cat. No. B8810646
M. Wt: 219.06 g/mol
InChI Key: CJALNXQQXPYSRB-UHFFFAOYSA-N
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Patent
US09444060B2

Procedure details

Bromine (6.0 mL, 116.3 mmol) was added drop wise at room temperature to a solution of 2,3-thiophenedicarboxaldehyde (5.1 g, 36.38 mmol) in 100 mL of CHCl3. The reaction mixture was stirred overnight and then excess bromine was quenched with a saturated solution of Na2S2O3. The organic layer was extracted with CHCl3, dried over Na2SO4 and volatiles were removed in vacuo to obtain 1 as a brown solid. Spectroscopically pure compound was isolated by column chromatography using silica gel as stationary phase and a 4:1 mixture of CH2Cl2:hexanes. 1H NMR (500 MHz, CDCl3): δ1 0.37 (s, 1H), 10.26 (s, 1H), 7.59 (s, 1H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1]Br.[S:3]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]1[CH:10]=[O:11]>C(Cl)(Cl)Cl>[Br:1][C:7]1[S:3][C:4]([CH:10]=[O:11])=[C:5]([CH:8]=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5.1 g
Type
reactant
Smiles
S1C(=C(C=C1)C=O)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess bromine was quenched with a saturated solution of Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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